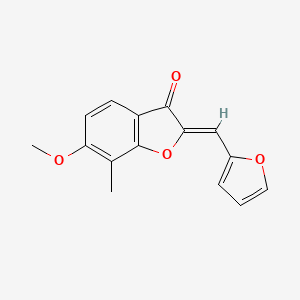![molecular formula C18H14ClN5O B2954954 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 895093-25-1](/img/structure/B2954954.png)
5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, and two phenyl rings, one of which is substituted with a chlorine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an experimental study, it’s difficult to predict the exact 3D structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Some properties that could be predicted include its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Apoptosis Inducers and Anticancer Agents
Compounds with structural similarities to 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole have been investigated for their ability to induce apoptosis and act as potential anticancer agents. For instance, derivatives of 1,2,4-oxadiazole have shown activity against breast and colorectal cancer cell lines, with their molecular targets identified as proteins involved in cancer cell survival and apoptosis pathways (Zhang et al., 2005).
Antimicrobial Activities
Some 1,2,4-triazole and 1,3,4-oxadiazole derivatives have been synthesized and found to possess good or moderate activities against various microorganisms. These compounds offer a foundation for developing new antimicrobial agents, highlighting their potential use in combating bacterial and fungal infections (Bektaş et al., 2007).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties for metals in acidic environments. These studies have shown that specific substitutions on the 1,3,4-oxadiazole ring can significantly enhance their efficiency as corrosion inhibitors, providing insights into their application in protecting industrial materials (Ammal et al., 2018).
Photo-luminescent Properties
Research into new mesogens containing 1,3,4-oxadiazole fluorophores has demonstrated their potential in creating materials with desirable mesomorphic and photoluminescence properties. These materials are of interest for applications in optical and electronic devices, where controlled light emission and liquid crystal behavior are beneficial (Han et al., 2010).
Antibacterial Activity
Derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle have been prepared and tested for their antimicrobial activity against bacteria, mold, and yeast. These studies provide a basis for the development of new antibacterial compounds, contributing to the ongoing search for effective treatments for infectious diseases (Tien et al., 2016).
Eigenschaften
IUPAC Name |
5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-8-9-14(10-15(11)19)24-12(2)16(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLNOGRXDWVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2954873.png)
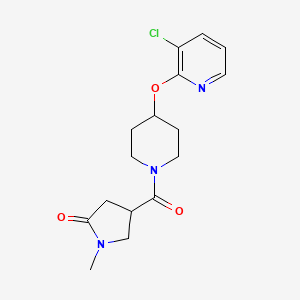
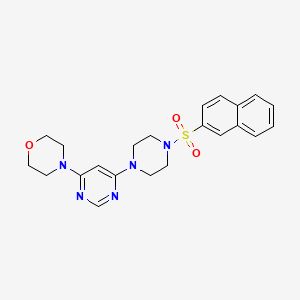
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2954879.png)

![N-(3-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2954881.png)
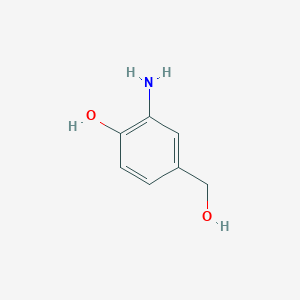
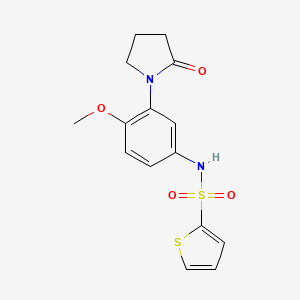
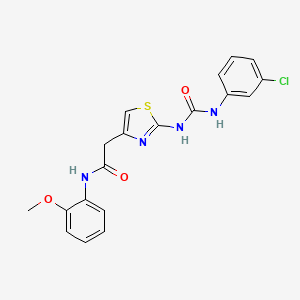
![Methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)
![3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2954890.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone](/img/structure/B2954891.png)
![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)
